N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide
Description
N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide is a complex organic compound that features a thiazole ring, a diazepane ring, and a pyridine ring
Properties
IUPAC Name |
N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-17-14(22)13-4-3-12(11-19-13)15(23)20-6-2-7-21(9-8-20)16-18-5-10-24-16/h3-5,10-11H,2,6-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVMNZJDIZYEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .
The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes. The final step involves the coupling of the thiazole and diazepane rings with the pyridine ring, which can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the thiazole and diazepane rings, as well as the use of automated systems for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The diazepane ring can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The diazepane ring can enhance the compound’s binding affinity to its targets, while the pyridine ring can facilitate the compound’s entry into cells .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Diazepane derivatives: Compounds like diazepane-2,5-dione and diazepane-1-carboxamide.
Pyridine derivatives: Compounds like pyridine-2-carboxamide and pyridine-3-carboxamide
Uniqueness
N-methyl-5-[4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carbonyl]pyridine-2-carboxamide is unique due to its combination of three distinct rings, which confer a range of chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
